Phenyl(acetonitrile-1-13C)
Overview
Description
Phenyl(acetonitrile-1-13C) is an isotopically labeled compound where the carbon-13 isotope is incorporated into the acetonitrile group. This compound is a derivative of phenylacetonitrile, an organic aromatic nitrile with the chemical formula C₆H₅CH₂CN. The incorporation of carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for tracing and studying molecular interactions and pathways.
Scientific Research Applications
Phenyl(acetonitrile-1-13C) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Industry: Applied in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
Target of Action
Acetonitrile, a component of this compound, is known to be used as an important intermediate in organic synthesis . It’s also worth noting that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Mode of Action
It’s known that acetonitrile can form an anion in situ under the action of a base and then conduct a nucleophilic attack . This suggests that Phenyl(acetonitrile-1-13C) might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that acetonitrile can be used as an important synthon in many types of organic reactions . This suggests that Phenyl(acetonitrile-1-13C) might affect various biochemical pathways depending on the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(acetonitrile-1-13C) can be synthesized through various methods, including:
Amide Dehydration: Heating 2-phenylacetamide with a dehydration agent like phosphorus(V) oxide to yield phenylacetonitrile.
Nucleophilic Substitution: Reacting benzyl chloride with potassium cyanide to produce phenylacetonitrile.
Industrial Production Methods: Industrial production of phenylacetonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The process is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Phenyl(acetonitrile-1-13C) undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted phenylacetonitriles depending on the substituent used.
Comparison with Similar Compounds
Phenyl(acetonitrile-1-13C) can be compared with other similar compounds such as:
Phenylacetonitrile: The non-labeled version of the compound.
Phenylacetoacetonitrile: Contains an additional aceto group, making it more reactive in certain chemical reactions.
Benzyl Cyanide: Another aromatic nitrile with similar reactivity but different applications.
Uniqueness: The incorporation of the carbon-13 isotope in phenyl(acetonitrile-1-13C) makes it unique for analytical and tracing purposes, providing valuable insights into molecular interactions and pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480782 | |
Record name | Phenyl(acetonitrile-1-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83552-81-2 | |
Record name | Phenyl(acetonitrile-1-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83552-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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